![molecular formula C14H21NO2 B5836544 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine, also known as EPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPEP is a pyrrolidine derivative with a molecular formula of C16H23NO2.
科学研究应用
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has been investigated for its potential use as a drug delivery system due to its amphiphilic nature. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has also been studied for its antitumor and anti-inflammatory properties.
In material science, 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has been used as a surfactant in the synthesis of nanoparticles and as a template in the formation of mesoporous materials. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has also been investigated for its potential use in organic solar cells due to its ability to form self-assembled monolayers.
作用机制
The mechanism of action of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is not fully understood. However, it is believed that 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine interacts with cell membranes and alters their properties, leading to changes in cellular processes. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine inhibits the growth of cancer cells and reduces inflammation. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes.
实验室实验的优点和局限性
One of the main advantages of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is its amphiphilic nature, which makes it an excellent candidate for drug delivery systems and as a surfactant in the synthesis of nanoparticles. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is also easy to synthesize and purify, which makes it a convenient compound for laboratory experiments.
One of the limitations of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is its potential toxicity. Although 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has been shown to have low toxicity in vitro, further studies are needed to determine its safety in vivo. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine. One direction is to investigate its potential use as a drug delivery system for the treatment of cancer and other diseases. Another direction is to explore its use as a surfactant in the synthesis of nanoparticles and as a template in the formation of mesoporous materials. Additionally, further studies are needed to determine the safety and toxicity of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine in vivo and to fully understand its mechanism of action.
合成方法
The synthesis of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with pyrrolidine in the presence of a catalyst. The reaction takes place under mild conditions and yields 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine as the main product. The purity and yield of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine can be improved by using different purification techniques such as column chromatography.
属性
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-16-13-7-3-4-8-14(13)17-12-11-15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJYQVFDISMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)
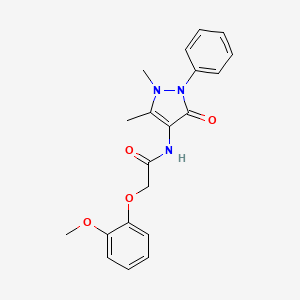
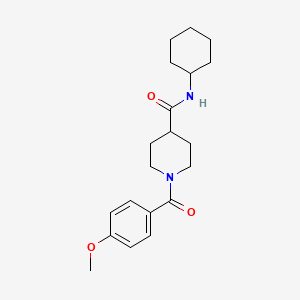
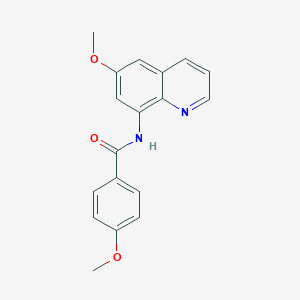
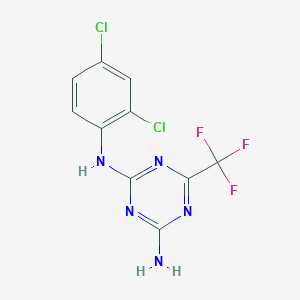
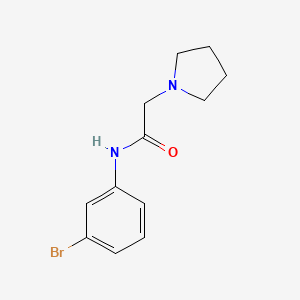
![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)
![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)
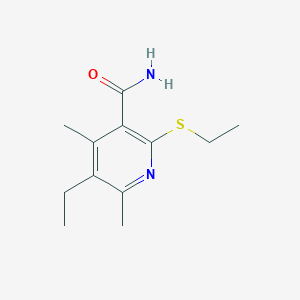
![5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)


![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)
